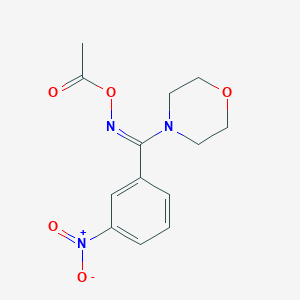

![molecular formula C15H19ClFNO2 B5359615 2-({[5-(2-fluorophenyl)-2-furyl]methyl}amino)-2-methyl-1-propanol hydrochloride](/img/structure/B5359615.png)

2-({[5-(2-fluorophenyl)-2-furyl]methyl}amino)-2-methyl-1-propanol hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-({[5-(2-fluorophenyl)-2-furyl]methyl}amino)-2-methyl-1-propanol hydrochloride, commonly known as Fesoterodine, is a potent antimuscarinic drug used for the treatment of overactive bladder (OAB). It is a selective M3 muscarinic receptor antagonist that helps to reduce the symptoms of OAB, such as urinary frequency, urgency, and urge incontinence. Fesoterodine has been approved by the US Food and Drug Administration (FDA) and the European Medicines Agency (EMA) for the treatment of OAB in adults.

Wirkmechanismus

Fesoterodine works by blocking the M3 muscarinic receptors in the bladder, which are responsible for the contraction of the detrusor muscle. By inhibiting the muscarinic receptor-mediated contractions, Fesoterodine helps to reduce the urgency and frequency of urination, and also improves bladder capacity.

Biochemical and Physiological Effects:

Fesoterodine has been shown to have a high affinity for the M3 muscarinic receptors, with a selectivity for this receptor subtype over other muscarinic receptors. It has a long duration of action, with a half-life of approximately 10 hours, allowing for once-daily dosing. Fesoterodine is metabolized in the liver, primarily by the cytochrome P450 enzyme system, and is excreted in the urine.

Vorteile Und Einschränkungen Für Laborexperimente

Fesoterodine has several advantages for laboratory experiments, including its high potency and selectivity for the M3 muscarinic receptor, as well as its long duration of action. However, it also has some limitations, such as its potential for off-target effects and the need for specialized equipment and techniques for its synthesis and handling.

Zukünftige Richtungen

There are several potential future directions for research on Fesoterodine, including its use in combination with other drugs for the treatment of 2-({[5-(2-fluorophenyl)-2-furyl]methyl}amino)-2-methyl-1-propanol hydrochloride, its potential for use in other conditions, such as interstitial cystitis, and the development of novel formulations and delivery methods to improve its efficacy and tolerability. Further studies are also needed to better understand the mechanism of action and pharmacokinetics of Fesoterodine, as well as its potential for adverse effects and drug interactions.

Synthesemethoden

Fesoterodine is synthesized by a multistep process that involves the reaction of 5-(2-fluorophenyl)-2-furaldehyde with 2-amino-2-methyl-1-propanol in the presence of a reducing agent and a catalyst. The resulting intermediate is then treated with hydrochloric acid to obtain Fesoterodine hydrochloride. This synthetic route has been optimized to achieve high yields and purity of the final product.

Wissenschaftliche Forschungsanwendungen

Fesoterodine has been extensively studied for its pharmacological properties and therapeutic potential. It has been shown to be effective in reducing the symptoms of 2-({[5-(2-fluorophenyl)-2-furyl]methyl}amino)-2-methyl-1-propanol hydrochloride in clinical trials, with a favorable safety profile and tolerability. Fesoterodine has also been investigated for its potential use in other conditions, such as irritable bowel syndrome and chronic obstructive pulmonary disease.

Eigenschaften

IUPAC Name |

2-[[5-(2-fluorophenyl)furan-2-yl]methylamino]-2-methylpropan-1-ol;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18FNO2.ClH/c1-15(2,10-18)17-9-11-7-8-14(19-11)12-5-3-4-6-13(12)16;/h3-8,17-18H,9-10H2,1-2H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWLRMERCBKHXLW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CO)NCC1=CC=C(O1)C2=CC=CC=C2F.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19ClFNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.77 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 11-cyano-4-oxo-7,8,9,10-tetrahydro-4H-pyrimido[1,2-g]-1,6-naphthyridine-3-carboxylate](/img/structure/B5359535.png)

![N,N-dimethyl-4-morpholin-4-yl-5,8-dihydropyrido[3,4-d]pyrimidine-7(6H)-sulfonamide](/img/structure/B5359553.png)

![(1R*,2R*,6S*,7S*)-4-[3-(4-chloro-1H-pyrazol-1-yl)propanoyl]-10-oxa-4-azatricyclo[5.2.1.0~2,6~]decane](/img/structure/B5359558.png)

![N-cyclopropyl-5-isopropyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]thiophene-3-carboxamide](/img/structure/B5359564.png)

![N-benzyl-N'-{[1-(methylsulfonyl)piperidin-3-yl]methyl}sulfamide](/img/structure/B5359578.png)

![ethyl 4-({4-[(1-pyrrolidinylcarbonyl)amino]phenyl}sulfonyl)-1-piperazinecarboxylate](/img/structure/B5359583.png)

![(4aS*,8aR*)-1-(3-hydroxypropyl)-6-[(5-methyl-2-thienyl)carbonyl]octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5359589.png)

![N-methyl-2-{4-[methyl(methylsulfonyl)amino]phenoxy}propanamide](/img/structure/B5359610.png)

![[2-(3,9-diazaspiro[5.5]undec-3-yl)-2-oxoethyl]methyl(3-pyridinylmethyl)amine dihydrochloride](/img/structure/B5359611.png)

![N-{4-[(diethylamino)sulfonyl]phenyl}cyclobutanecarboxamide](/img/structure/B5359623.png)

![N-[2-[4-(dimethylamino)phenyl]-1-({[3-(4-morpholinyl)propyl]amino}carbonyl)vinyl]benzamide](/img/structure/B5359642.png)